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Abstract
SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast

Growth Factor Receptor (FGFR) signaling. It binds to the extracellular domain of FGFRs,

preventing the receptor's internalization and subsequent activation of downstream signaling

pathways crucial for cell growth, survival, and angiogenesis.[1][2][3] These application notes

provide a comprehensive overview of the in vivo use of SSR128129E in various mouse models

of cancer and other diseases, including detailed protocols for its administration and the

evaluation of its efficacy.

Mechanism of Action
SSR128129E acts as a pan-FGFR inhibitor, affecting FGFR1, FGFR2, FGFR3, and FGFR4.[4]

[5] Unlike typical tyrosine kinase inhibitors that compete with ATP, SSR128129E binds to a

distinct allosteric site on the extracellular part of the receptor.[1][6] This binding induces a

conformational change that interferes with the FGF-induced receptor internalization process,

thereby blocking the activation of downstream signaling cascades, primarily the RAS-MAPK-

ERK and PI3K-AKT pathways.[6][7][8]
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The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR), in the presence of

heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of the

intracellular tyrosine kinase domains. This activates a cascade of downstream signaling events.

SSR128129E, by binding to the extracellular domain of FGFR, prevents the conformational

changes necessary for receptor internalization and signaling.

Extracellular Space

Cell Membrane

Intracellular Space
FGF

FGFR

Binds

HSPG
Co-receptor

SSR128129E

Inhibits
(Allosteric)

FRS2
Activates

GRB2

PI3K

SOS RAS RAF MEK ERK

Cell Proliferation,
Survival, Angiogenesis

AKT

Click to download full resolution via product page

FGFR Signaling Pathway and Inhibition by SSR128129E.

Data Presentation: In Vivo Dosage and Efficacy in
Mouse Models
SSR128129E has demonstrated significant anti-tumor and anti-inflammatory activity in a variety

of preclinical mouse models. The most commonly reported effective dosage is 30 mg/kg,

administered orally.
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Mouse Model Cell Line
Dosage and
Administration

Key Findings

Pancreatic Cancer Panc02 (orthotopic)
30 mg/kg, daily oral

gavage

44% inhibition of

tumor growth; reduced

tumor invasiveness

and metastasis to

peritoneal lymph

nodes.[5][9]

Breast Cancer
4T1 (mammary fat

pad)

30 mg/kg, daily oral

gavage

53% reduction in

tumor size and 40%

reduction in tumor

weight.[5][9]

Breast Cancer
MCF7/ADR

(xenograft)

30 mg/kg, daily oral

gavage

40% inhibition of

tumor growth in a

multidrug-resistant

model.[9]

Colon Cancer CT26 (subcutaneous)
30 mg/kg, daily oral

gavage

34% inhibition of

tumor growth.[9]

Lung Carcinoma Lewis Lung (LL2)
Not specified, oral

administration

Strongly decreased

tumor growth (41%)

and intra-tumoral

vascular index (50%).

[10][11]

Glioblastoma
U87 (orthotopic

xenograft)

Not specified,

administered before

irradiation

Significantly increased

neurological sign-free

survival when

combined with

radiotherapy.[12]
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Arthritis Collagen-Induced
30 mg/kg, daily oral

gavage

Reduced severity of

clinical symptoms,

inhibited

angiogenesis,

inflammation, and

bone resorption.[4]

Atherosclerosis ApoE-deficient mice
50 mg/kg, daily oral

gavage

Reduced neointimal

proliferation and

lesion size in the

aortic sinus.[5]

Experimental Protocols
Formulation of SSR128129E for Oral Administration
A common formulation for the oral administration of SSR128129E in mice is a suspension in a

vehicle solution.

Materials:

SSR128129E powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween 80

Sterile water for injection or saline

Protocol:

Prepare a stock solution of SSR128129E in DMSO. For example, dissolve 69 mg of

SSR128129E in 1 mL of fresh DMSO to get a 69 mg/mL stock.

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water:
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Take the required volume of the SSR128129E stock solution.

Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.

Add 0.5 volumes of Tween 80 and mix until clear.

Add 4.5 volumes of sterile water or saline to reach the final volume.

The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg)

and the average weight of the mice, with a typical oral gavage volume of 100-200 µL.

It is recommended to prepare the formulation fresh daily.

Note: For mice that may be sensitive to DMSO, the concentration should be kept below 10%. A

vehicle-only control group should always be included in the experiment.

General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the anti-tumor efficacy of SSR128129E
in a subcutaneous tumor model.
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Generalized workflow for an in vivo efficacy study.
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Protocol:

Animal Model Establishment:

Culture the desired tumor cell line (e.g., 4T1, Panc02, CT26) under standard conditions.

Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

Implant the tumor cells into the appropriate site in the mice (e.g., subcutaneously in the

flank, orthotopically in the pancreas).

Tumor Growth and Treatment Initiation:

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment and control groups.

Begin daily oral administration of SSR128129E or vehicle control.

Monitoring and Data Collection:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(Volume = (width² x length)/2).

Monitor the body weight of the mice as an indicator of toxicity.

Observe the general health of the animals daily.

Endpoint and Analysis:

Continue treatment for the planned duration or until the tumors in the control group reach

a predetermined endpoint size.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Collect other relevant tissues (e.g., lungs, lymph nodes) for metastasis analysis.
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Perform histological or molecular analyses on the tumor tissue as required.

Concluding Remarks
SSR128129E is a valuable tool for investigating the role of FGFR signaling in various

pathological processes. The provided data and protocols serve as a guide for researchers to

design and execute in vivo studies using this potent allosteric inhibitor. It is crucial to adapt

these protocols to the specific experimental context and to adhere to all institutional and

national guidelines for animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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